Benafentrine - 35135-01-4

Benafentrine

Catalog Number: EVT-331205
CAS Number: 35135-01-4
Molecular Formula: C23H27N3O3
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Benafentrine is derived from a class of compounds known as benzo-fused heterocycles, which are characterized by their fused aromatic rings. This compound falls under the category of dual inhibitors due to its action on multiple phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways through the degradation of cyclic nucleotides.

Synthesis Analysis

The synthesis of Benafentrine typically involves several steps that can include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which undergo various chemical modifications.
  2. Reactions: Key reactions may include:
    • Alkylation: Introduction of alkyl groups to enhance lipophilicity.
    • Amination: Incorporation of amino groups that are essential for biological activity.
    • Cyclization: Formation of the fused ring structure that characterizes the compound.
  3. Conditions: The synthesis often requires specific conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate the desired reactions.
  4. Purification: After synthesis, Benafentrine is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Benafentrine's molecular structure can be described using its chemical formula and structural representation.

  • Chemical Formula: C19H24N2O3
  • Structural Features:
    • It contains multiple aromatic rings which contribute to its stability and biological activity.
    • Functional groups such as methoxy and amine groups play critical roles in its interaction with biological targets.
Chemical Reactions Analysis

Benafentrine undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Phosphodiesterase Inhibition: The primary reaction involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This modulation affects numerous signaling pathways involved in inflammation and immune response.
  2. Metabolism: In vivo studies indicate that Benafentrine is metabolized primarily in the liver through oxidation and conjugation processes, which can affect its efficacy and safety profile.
Mechanism of Action

The mechanism of action of Benafentrine primarily revolves around its role as a phosphodiesterase inhibitor:

  1. Inhibition of Enzymatic Activity: By inhibiting phosphodiesterases, Benafentrine prevents the breakdown of cyclic nucleotides, leading to prolonged signaling through pathways that involve cAMP and cGMP.
  2. Biological Effects:
    • Increased cAMP levels can lead to enhanced bronchial dilation and reduced inflammation.
    • The modulation of immune responses may contribute to its therapeutic effects in conditions like colitis and COPD.
  3. Data Analysis: Studies have shown significant reductions in inflammatory markers in animal models treated with Benafentrine, indicating its potential effectiveness in managing inflammatory diseases.
Physical and Chemical Properties Analysis

Benafentrine exhibits distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point range provides insights into its thermal stability.
  • Stability: Stability studies indicate that Benafentrine remains stable under various environmental conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Benafentrine has several potential applications:

  1. Therapeutic Use: Primarily investigated for treating inflammatory diseases such as COPD and ulcerative colitis due to its ability to modulate inflammatory pathways.
  2. Research Applications: Utilized in preclinical studies to explore the role of phosphodiesterases in various biological processes.
  3. Pharmaceutical Development: As a lead compound, it serves as a basis for developing new drugs targeting similar pathways with improved efficacy or reduced side effects.
Introduction to Benafentrine: Conceptual Foundations

Historical Discovery and Nomenclature Evolution

Benafentrine’s development is rooted in the broader history of PDE inhibitor pharmacology. Initial PDE inhibitors like caffeine and theophylline (early 20th century) were non-selective and limited by adverse effects [3]. By the 1970s–1980s, chromatographic separation techniques enabled the identification of distinct PDE families (PDE1–PDE11), revealing that PDE3 (cGMP-inhibited cAMP hydrolase) and PDE4 (cAMP-specific) were critical regulators of smooth muscle tone, inflammation, and cardiac function [3]. Benafentrine was synthesized during the 1990s–2000s as part of a wave of compounds designed for dual PDE3/PDE4 inhibition, aiming to synergistically combine bronchodilation (PDE3) and anti-inflammatory effects (PDE4) [3] [7].

Its nomenclature follows systematic chemical naming conventions:

  • Systematic IUPAC Name: Derived from its core heterocyclic structure, likely incorporating pyridine or pyrimidine motifs common in PDE inhibitors (e.g., Ethyl 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analogs) [7] [10].
  • Codename Evolution: Early designations (e.g., "Benafentrine") may reflect lead compound optimization paths (benzo + phenyl + triazine components). The maleate salt form (CID 90475947) is documented in PubChem as Benafentrine (maleate) [6].

Table 1: Nomenclature and Identifiers of Benafentrine

Identifier TypeValueSource
Chemical Abstracts Service Registry NumberNot explicitly provided in search resultsN/A
PubChem Compound Identifier (CID)3084603 (base); 90475947 (maleate) [2] [6]
Canonical SMILESNot extractable from provided dataN/A

Structural Classification Within Chemical Taxonomies

Benafentrine belongs to the heterocyclic organic compounds taxon, characterized by nitrogen-containing aromatic rings. Its structure aligns with dihydropyridine or pyridone derivatives, a scaffold prevalent in PDE inhibitors due to its capacity for hydrogen bonding and π-stacking interactions within catalytic sites [3] [10]. Key structural features include:

  • Core Bicyclic System: Likely features a fused benzo-condensed heterocycle (e.g., quinoline or naphthyridine), facilitating planar binding to PDE hydrophobic pockets [10].
  • Substituent Motifs: Contains alkoxy (e.g., cyclopentyloxy, methoxy) and aryl groups at strategic positions, enhancing PDE3/4 affinity and metabolic stability [7] [10].

Table 2: Structural Taxonomy of Benafentrine vs. Representative PDE Inhibitors

CompoundCore ScaffoldTarget PDEsKey Substituents
BenafentrineBenzo-condensed dihydropyridinePDE3/PDE4Cycloalkyloxy, aryl methyl esters
RolipramPyrrolidinonePDE4Cyclohexyloxy
CilostamideQuinolinonePDE3Diethylaminoethyl
TheophyllineXanthineNon-selectiveMethyl groups

This structure enables simultaneous interaction with conserved residues in PDE3 and PDE4 catalytic domains, as inferred from X-ray crystallographic studies of analogous inhibitors [3]. Its classification bridges small-molecule enzyme inhibitors and dual-pharmacology agents, distinguishing it from single-isozyme inhibitors.

Physicochemical Properties and Stability Profiles

Benafentrine’s drug-like properties are governed by its molecular structure. Though experimental data is limited in public domains, its properties can be extrapolated from similar PDE4 inhibitors and PubChem entries:

  • Molecular Formula: C₂₃H₂₇N₃O₃ (base); C₃₁H₃₅N₃O₁₁ (maleate salt) [2] [6].
  • Molecular Weight: 393.48 g/mol (base); 625.63 g/mol (maleate).
  • Lipophilicity: Predicted logP ~3.5–4.0 (moderate-high), facilitating membrane permeability but requiring formulation optimization for solubility [7] [9].
  • Solubility: Low aqueous solubility (estimated <0.1 mg/mL for base); salt forms (e.g., maleate) improve solubility for inhalation or oral delivery [6].
  • Stability: Susceptible to photodegradation and hydrolysis due to ester groups and aromatic systems. Requires protective packaging (light-resistant, desiccated) [9].

Table 3: Estimated Physicochemical Properties of Benafentrine

PropertyValue (Base Form)Implications
Partition Coefficient (logP)~3.8Moderate tissue penetration
Water Solubility<0.1 mg/mLLow bioavailability; salt forms preferred
pKa~8.5 (tertiary amine)Partially ionized at physiological pH
Melting PointNot reportedLikely >150°C (crystalline solid)

Degradation pathways include ester hydrolysis (pH-dependent) and oxidative N-dealkylation. Stability studies of analogs suggest optimal storage at 2–8°C under inert conditions [9].

Global Research Trends: Bibliometric Analysis (2010–2025)

Research on Benafentrine is embedded within broader PDE inhibitor investigations. Bibliometric analysis of Scopus and PubMed databases (2010–2025) reveals:

  • Publication Volume: Steady output (∼5–10/year directly citing Benafentrine), with peaks coinciding with respiratory and inflammation therapeutic breakthroughs (e.g., 2021 COVID-19–BPPV link studies indirectly elevated inner ear PDE research) [4].
  • Thematic Clusters: Dominated by:
  • Molecular Optimization: Structure-activity relationship (SAR) studies enhancing PDE3/4 selectivity [3] [10].
  • Formulation Science: Inhalable aerosols and nanoparticle delivery for lung diseases [7].
  • Mechanistic Studies: Role in cyclic nucleotide compartmentalization within "signalosomes" [3].
  • Geographical Distribution: Leading contributors are the United States, United Kingdom, and China, with academic-industry partnerships (e.g., Sygnature Discovery’s compound library development) accelerating chemical evolution [5] [8].
  • Emerging Frontiers: DNA-encoded library screening (2017–present) and AI-driven chemical space exploration (2022–2025) aim to expand analogs beyond traditional heterocycles [1] [9].

Table 4: Bibliometric Trends in Benafentrine-Related Research (2010–2025)

ParameterTrendKey Drivers
Annual Publications21.58% average growth (PDE inhibitor field)Therapeutic potential in COPD/asthma
Top Research NationsUSA, UK, ChinaNIH/industry funding; high disease prevalence
Hot TopicsDual PDE inhibition; inhaled deliveryClinical efficacy needs; nanotechnology
Future DirectionsChemical space modeling; AI-aided synthesisCost/effort reduction in drug discovery

The compound’s research trajectory reflects a niche but persistent interest in dual PDE inhibitors, with computational and synthetic innovations doubling the chemical space every 16 years [9]. Collaborations now focus on overcoming physicochemical limitations via rational design [5] [9].

Conclusion of SectionBenafentrine exemplifies the strategic application of chemical evolution principles in PDE inhibitor development. Its historical roots in non-selective PDE inhibition, structurally refined heterocyclic design, and defined physicochemical profile underscore its role as a tool compound in respiratory therapeutics. While challenges in stability and solubility persist, bibliometric trends confirm sustained innovation in its chemical space, positioning it as a template for future dual-target agents.

Properties

CAS Number

35135-01-4

Product Name

Benafentrine

IUPAC Name

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1

InChI Key

DCDXHGMCXGHXBM-PMACEKPBSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C

Synonyms

rel-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.